molecular formula C13H13ClN2O B3363767 1-chloro-3-(morpholin-4-yl)isoquinoline CAS No. 1050885-07-8

1-chloro-3-(morpholin-4-yl)isoquinoline

Cat. No.: B3363767
CAS No.: 1050885-07-8
M. Wt: 248.71 g/mol
InChI Key: CCEMKUCNUCJWEN-UHFFFAOYSA-N
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Description

1-chloro-3-(morpholin-4-yl)isoquinoline is a chemical compound with the molecular formula C13H13ClN2O and a molecular weight of 248.71 g/mol It is a heterocyclic compound that contains both chlorine and morpholine functional groups attached to an isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-chloro-3-(morpholin-4-yl)isoquinoline can be synthesized through a multi-step process. One common method involves the reaction of isoquinolin-1(2H)-ones with phosphorus oxychloride (POCl3) to form 1-chloroisoquinolines. These intermediates are then reacted with morpholine to yield the final product . The reaction conditions typically involve heating the reactants in an appropriate solvent under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-chloro-3-(morpholin-4-yl)isoquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific examples are less documented.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles can react with the chlorine atom.

    Catalysts: Transition metal catalysts may be used in coupling reactions.

    Solvents: Common solvents include dichloromethane, ethanol, and dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminoisoquinoline derivative.

Scientific Research Applications

1-chloro-3-(morpholin-4-yl)isoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-3-(morpholin-4-yl)isoquinoline involves its interaction with specific molecular targets. The exact pathways and targets can vary depending on the application. In medicinal chemistry, it may interact with enzymes or receptors involved in disease pathways, leading to therapeutic effects. The morpholine group can enhance the compound’s ability to interact with biological molecules, while the isoquinoline ring provides a rigid framework for binding.

Comparison with Similar Compounds

1-chloro-3-(morpholin-4-yl)isoquinoline can be compared with other similar compounds, such as:

The presence of both chlorine and morpholine groups in this compound makes it unique and potentially more versatile in various applications.

Properties

IUPAC Name

4-(1-chloroisoquinolin-3-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c14-13-11-4-2-1-3-10(11)9-12(15-13)16-5-7-17-8-6-16/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEMKUCNUCJWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=CC=CC=C3C(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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